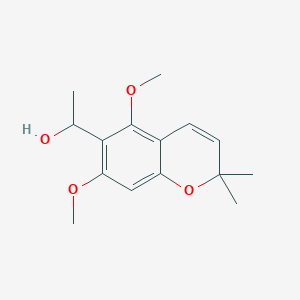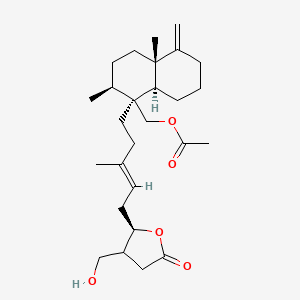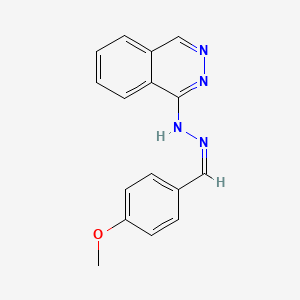
Calcium chloride hexahydrate
概述
描述
Calcium chloride hexahydrate is a chemical compound with the formula
CaCl2⋅6H2O
. It is a colorless crystalline solid that is highly soluble in water. This compound is known for its hygroscopic properties, meaning it can absorb moisture from the environment. It is widely used in various industrial and scientific applications due to its ability to release heat upon dissolution in water.准备方法
Synthetic Routes and Reaction Conditions: Calcium chloride hexahydrate can be synthesized through several methods:
-
Direct Reaction: One common method involves the reaction of hydrochloric acid with calcium carbonate (limestone). The reaction produces calcium chloride, water, and carbon dioxide:
CaCO3+2HCl→CaCl2+H2O+CO2
The resulting calcium chloride solution is then evaporated and crystallized to obtain this compound.
-
Neutralization: Another method involves the neutralization of calcium hydroxide with hydrochloric acid:
Ca(OH)2+2HCl→CaCl2+2H2O
The solution is then concentrated and cooled to crystallize this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the Solvay process, which is used to manufacture sodium carbonate. The process involves the reaction of calcium carbonate with sodium chloride and ammonia, resulting in the formation of calcium chloride.
Types of Reactions:
-
Hydration and Dehydration: this compound can undergo hydration and dehydration reactions. When heated, it loses water molecules and converts to anhydrous calcium chloride:
CaCl2⋅6H2O→CaCl2+6H2O
-
Precipitation: It can react with sodium carbonate to form calcium carbonate precipitate:
CaCl2+Na2CO3→CaCO3+2NaCl
Common Reagents and Conditions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable ionic nature.
Substitution: It can participate in double displacement reactions, such as with sodium sulfate to form calcium sulfate and sodium chloride.
Major Products Formed:
Calcium Carbonate: Formed in reactions with carbonate salts.
Calcium Sulfate: Formed in reactions with sulfate salts.
科学研究应用
Calcium chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent to remove moisture from organic solvents and gases. It is also employed in the preparation of calcium-based compounds.
Biology: Utilized in molecular biology for the transformation of bacterial cells, where it helps cells take up plasmid DNA.
Medicine: Applied in medical treatments to replenish calcium levels in patients with hypocalcemia. It is also used in cryotherapy for its cooling properties.
Industry: Employed as a de-icing agent for roads and sidewalks, a desiccant for drying gases and liquids, and a concrete accelerator to speed up the setting process.
作用机制
The effects of calcium chloride hexahydrate are primarily due to its ability to dissociate into calcium and chloride ions in solution. These ions interact with various molecular targets and pathways:
Calcium Ions: Play a crucial role in cellular signaling, muscle contraction, and bone formation. They activate various enzymes and are involved in neurotransmitter release.
Chloride Ions: Help maintain osmotic balance and are involved in the formation of hydrochloric acid in the stomach.
相似化合物的比较
Calcium Nitrate: Used in fertilizers and explosives.
Calcium Acetate: Employed in the food industry as a stabilizer and in medicine to control phosphate levels.
Calcium chloride hexahydrate stands out due to its high solubility, hygroscopic nature, and versatility in various applications. Its ability to release heat upon dissolution makes it particularly useful in de-icing and heating applications.
属性
分子式 |
CaCl2H12O6 |
|---|---|
分子量 |
219.07 g/mol |
IUPAC 名称 |
calcium;dichloride;hexahydrate |
InChI |
InChI=1S/Ca.2ClH.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |
InChI 键 |
QHFQAJHNDKBRBO-UHFFFAOYSA-L |
规范 SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Ca+2] |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B1232439.png)
![2-bromo-N-(2-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B1232440.png)


![N-[1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]acetamide](/img/structure/B1232445.png)







![[11C]MeNER](/img/structure/B1232461.png)
